4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine
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Overview
Description
4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a pyrazole ring bound to a phenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Formation of 4-nitrophenylpyrazole: This step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form 4-nitrophenylpyrazole.
Acylation: The 4-nitrophenylpyrazole is then acylated using an appropriate acyl chloride, such as 4-chlorobutyryl chloride, to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with morpholine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cyclization: The morpholine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Basic conditions, often using sodium or potassium hydroxide.
Major Products
Reduction: 4-[3-(4-Aminophenyl)-1H-pyrazole-4-carbonyl]morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The pyrazole ring is known to interact with kinase enzymes, inhibiting their activity and thus affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholine: Similar structure but lacks the pyrazole ring.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom instead of an oxygen atom in the morpholine ring.
Uniqueness
4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C14H14N4O4 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
morpholin-4-yl-[5-(4-nitrophenyl)-1H-pyrazol-4-yl]methanone |
InChI |
InChI=1S/C14H14N4O4/c19-14(17-5-7-22-8-6-17)12-9-15-16-13(12)10-1-3-11(4-2-10)18(20)21/h1-4,9H,5-8H2,(H,15,16) |
InChI Key |
SWUZMQFIMRADPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(NN=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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